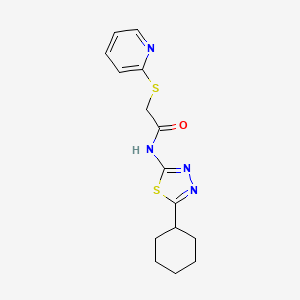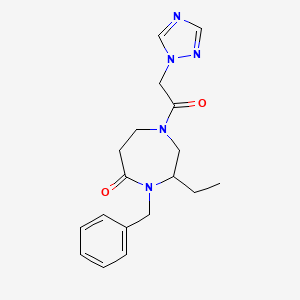
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide, also known as CYT387, is a novel small molecule inhibitor of Janus kinase (JAK) signaling pathway. This compound has shown promising therapeutic potential in various preclinical and clinical studies for the treatment of inflammatory and autoimmune diseases, as well as hematological malignancies.
Mécanisme D'action
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide exerts its pharmacological effects by selectively inhibiting the JAK signaling pathway. JAKs are intracellular tyrosine kinases that play a crucial role in the regulation of immune and inflammatory responses, as well as hematopoiesis. Inhibition of JAKs by N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide leads to the suppression of cytokine signaling, which is responsible for the pathogenesis of various inflammatory and autoimmune diseases.
Biochemical and physiological effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide has been shown to effectively suppress the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various preclinical studies. In addition, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells in hematological malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide has several advantages for laboratory experiments, such as its high potency and selectivity for JAK inhibition, as well as its favorable pharmacokinetic and pharmacodynamic properties. However, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide also has some limitations, such as its potential for off-target effects and toxicity at higher doses.
Orientations Futures
There are several future directions for the research and development of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide. One potential direction is the investigation of its therapeutic potential in other inflammatory and autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Another direction is the evaluation of its combination therapy with other drugs for the treatment of hematological malignancies. Furthermore, the development of novel JAK inhibitors with improved pharmacological properties and selectivity is also an important future direction in this field.
In conclusion, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide is a promising small molecule inhibitor of JAK signaling pathway with potential therapeutic applications in various inflammatory and autoimmune diseases, as well as hematological malignancies. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide involves the condensation of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 2-chloro-2-pyridinethiol in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with chloroacetyl chloride to yield N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide.
Applications De Recherche Scientifique
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide has been extensively studied in various preclinical and clinical studies for its therapeutic potential in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as hematological malignancies, such as myelofibrosis and leukemia.
Propriétés
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS2/c20-12(10-21-13-8-4-5-9-16-13)17-15-19-18-14(22-15)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLKHSYKDSOVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5463629.png)
![2-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B5463640.png)
![[(4-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)thio]acetic acid](/img/structure/B5463653.png)

![4-{3-[4-(4-chloro-2-methoxyphenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5463662.png)
![3-(pentylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5463663.png)

![2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-N-[2-(7-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5463679.png)
![N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5463682.png)

![8-[(3-hydroxypropyl)amino]-1,3-dimethyl-7-(3-phenyl-2-propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5463704.png)
![2-[2-(4-methoxyphenyl)vinyl]-5,7-dinitro-1,3-benzoxazole](/img/structure/B5463706.png)
![2-({4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5463710.png)